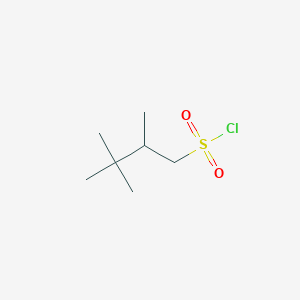
2,3,3-Trimethylbutane-1-sulfonyl chloride
Übersicht
Beschreibung
2,3,3-Trimethylbutane-1-sulfonyl chloride is an organic compound with the chemical formula C7H15ClO2S . It has a molecular weight of 198.71 . This compound appears as a liquid .
Molecular Structure Analysis
The InChI code for 2,3,3-Trimethylbutane-1-sulfonyl chloride is1S/C7H15ClO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3 . The InChI key is FIHIWQISPMBNAT-UHFFFAOYSA-N . The SMILES representation is CC(CS(=O)(=O)Cl)C(C)(C)C . Physical And Chemical Properties Analysis
2,3,3-Trimethylbutane-1-sulfonyl chloride is a liquid . It has a molecular weight of 198.71 . The chemical formula is C7H15ClO2S .Wissenschaftliche Forschungsanwendungen
Chemistry of Allylic Sulfones
Allylic sulfones, such as 2,3,3-trimethylbutane-1-sulfonyl chloride, have been studied for their reactivity under various conditions. For instance, the treatment of allylic sulfones with tributyltin hydride under free-radical conditions leads to the preparation of 4-tributylstannyl- and 4-trimethylsilylbut-2-enyl(tributyl)stannanes. These compounds exhibit reasonable levels of stereoselectivity when reacting with 4-nitrobenzaldehyde, producing both anti- and syn-products. This demonstrates the potential utility of such sulfones in stereoselective synthesis (Mortlock & Thomas, 1998).
Sulfonium Ion Adducts in Polymer Chemistry
In the field of polymer chemistry, 2,3,3-trimethylbutane-1-sulfonyl chloride-related compounds have been explored for their role in generating sulfonium ion adducts. These adducts, formed by the addition of mono- and disulfides to quasiliving polyisobutylene (PIB), exhibit stability at low temperatures and can be studied in situ via NMR. Such adducts have implications for the homopolymerization of isobutylene and provide insights into the termination processes at the PIB chain end, which are essential for understanding polymer modification and synthesis (Morgan et al., 2009).
Photoredox-Catalyzed Hydrosulfonylation
A novel application in the realm of organic synthesis involves the photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides, leveraging sulfonyl chlorides as inexpensive reactants for functionalization. This method, which employs tris(trimethylsilyl)silane as a hydrogen atom donor, is notable for its wide tolerance of functional groups, operational simplicity, scalability, and the generation of valuable building blocks for medicinal chemistry. Such advancements highlight the evolving utility of sulfonyl chlorides in late-stage functionalization (Hell et al., 2020).
Stille Coupling with α-Sulfonamidoorganostannanes
The Stille coupling reaction, a cornerstone in cross-coupling chemistry, has been expanded to include α-sulfonamidoorganostannanes derived from sulfonyl chloride precursors. The process showcases high diastereoselectivities and allows for the inversion of configuration at the benzylic carbon, which could be pivotal in the synthesis of complex organic molecules with precise stereocontrol. This highlights the versatility of sulfonyl chlorides in facilitating novel bond formations (Kells & Chong, 2004).
Safety and Hazards
2,3,3-Trimethylbutane-1-sulfonyl chloride is classified as a dangerous substance . It has hazard statements H314-H335 , indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary statements include P260-P261-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P312-P363-P403+P233-P405-P501 , which provide guidance on how to handle and store the substance safely.
Wirkmechanismus
Target of Action
Sulfonyl chlorides are often used as intermediates in the synthesis of other compounds. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters. In these reactions, the primary target of the sulfonyl chloride is the nucleophilic nitrogen or oxygen atom in the amine or alcohol .
Mode of Action
The mode of action of sulfonyl chlorides involves nucleophilic substitution. The nucleophile (for example, an amine or alcohol) attacks the sulfur atom, displacing the chloride ion. This results in the formation of a new bond between the sulfur atom and the nucleophile .
Pharmacokinetics
They are likely to react quickly with nucleophiles present in the body, such as amines and alcohols .
Result of Action
The result of the action of a sulfonyl chloride depends on the specific reaction conditions and the nucleophiles present. In general, the reaction of a sulfonyl chloride with a nucleophile results in the formation of a new compound, with the release of a chloride ion .
Action Environment
The action of sulfonyl chlorides is influenced by environmental factors such as temperature, solvent, and the presence of a base or acid catalyst. These factors can affect the rate of the reaction and the stability of the sulfonyl chloride .
Eigenschaften
IUPAC Name |
2,3,3-trimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHIWQISPMBNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbutane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




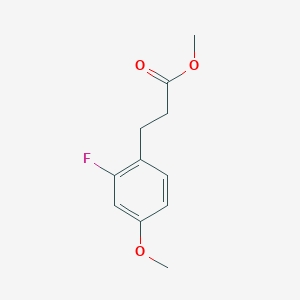
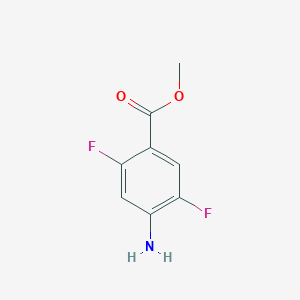


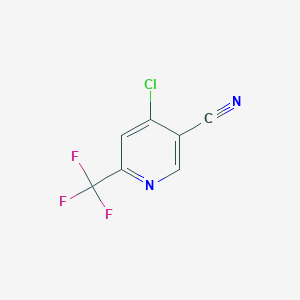
![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
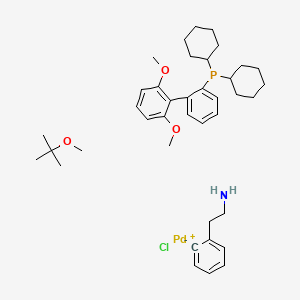

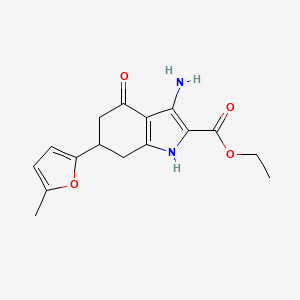

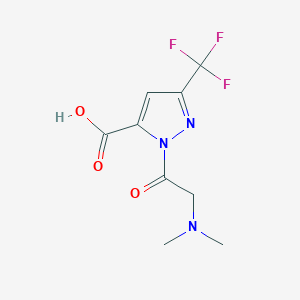
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)